molecular formula C11H18N2O2 B14482121 1,6-Diisocyanato-2,2,3-trimethylhexane CAS No. 67765-67-7

1,6-Diisocyanato-2,2,3-trimethylhexane

Cat. No.: B14482121
CAS No.: 67765-67-7
M. Wt: 210.27 g/mol
InChI Key: WLQSCYKUJNTFCV-UHFFFAOYSA-N
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Description

1,6-Diisocyanato-2,2,3-trimethylhexane is an organic compound with the molecular formula C11H18N2O2. It is a diisocyanate, which means it contains two isocyanate groups (-N=C=O). This compound is used in various industrial applications, particularly in the production of polyurethane foams, coatings, and adhesives .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6-Diisocyanato-2,2,3-trimethylhexane can be synthesized through the phosgenation of the corresponding diamine. The reaction typically involves the following steps:

    Formation of the Diamine: The starting material, 2,2,3-trimethylhexane-1,6-diamine, is synthesized through the hydrogenation of the corresponding dinitrile.

    Phosgenation: The diamine is then reacted with phosgene (COCl2) to form the diisocyanate.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale phosgenation processes. These processes are designed to maximize yield and minimize the release of hazardous by-products. The use of advanced technologies and equipment ensures the safe handling of phosgene and other reactive intermediates .

Chemical Reactions Analysis

Types of Reactions

1,6-Diisocyanato-2,2,3-trimethylhexane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,6-Diisocyanato-2,2,3-trimethylhexane has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of polyurethanes and other polymers.

    Biology: Employed in the modification of biomolecules for various research purposes.

    Medicine: Investigated for its potential use in drug delivery systems and medical coatings.

    Industry: Widely used in the production of coatings, adhesives, and foams.

Mechanism of Action

The mechanism of action of 1,6-Diisocyanato-2,2,3-trimethylhexane involves the reactivity of its isocyanate groups. These groups can react with nucleophiles to form stable covalent bonds. The molecular targets include hydroxyl and amino groups in various substrates, leading to the formation of urethanes and ureas. The pathways involved in these reactions are well-studied and form the basis for the compound’s applications in polymer chemistry .

Comparison with Similar Compounds

Similar Compounds

    Hexamethylene diisocyanate: Another diisocyanate used in the production of polyurethanes.

    Isophorone diisocyanate: Known for its use in high-performance coatings.

    Toluylene diisocyanate: Widely used in the production of flexible foams.

Uniqueness

1,6-Diisocyanato-2,2,3-trimethylhexane is unique due to its specific molecular structure, which imparts distinct reactivity and properties. Its branched structure provides enhanced flexibility and stability in the resulting polymers, making it suitable for specialized applications .

Properties

CAS No.

67765-67-7

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

IUPAC Name

1,6-diisocyanato-2,2,3-trimethylhexane

InChI

InChI=1S/C11H18N2O2/c1-10(5-4-6-12-8-14)11(2,3)7-13-9-15/h10H,4-7H2,1-3H3

InChI Key

WLQSCYKUJNTFCV-UHFFFAOYSA-N

Canonical SMILES

CC(CCCN=C=O)C(C)(C)CN=C=O

Origin of Product

United States

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